molecular formula C13H17BrO2 B7793259 5-Bromo-2-(hexyloxy)benzaldehyde CAS No. 610322-33-3

5-Bromo-2-(hexyloxy)benzaldehyde

Cat. No.: B7793259
CAS No.: 610322-33-3
M. Wt: 285.18 g/mol
InChI Key: SKFRPZMGIOXUSP-UHFFFAOYSA-N
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Description

5-Bromo-2-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C13H17BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a hexyloxy group. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(hexyloxy)benzaldehyde typically involves the bromination of 2-(hexyloxy)benzaldehyde. This can be achieved through a two-step, one-pot reduction/cross-coupling procedure. The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up for industrial purposes, involving controlled bromination and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium-catalyzed cross-coupling with organometallic reagents.

Major Products

Scientific Research Applications

5-Bromo-2-(hexyloxy)benzaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hexyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the aldehyde group, which can undergo nucleophilic addition or substitution reactions. The bromine atom also makes it a good candidate for cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(hexyloxy)benzaldehyde is unique due to the presence of the hexyloxy group, which imparts different physical and chemical properties compared to its analogs. This makes it suitable for specific synthetic applications where the hexyloxy group provides desired reactivity or solubility characteristics .

Properties

IUPAC Name

5-bromo-2-hexoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9-10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFRPZMGIOXUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393602
Record name Benzaldehyde, 5-bromo-2-(hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610322-33-3
Record name Benzaldehyde, 5-bromo-2-(hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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